2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid

Description

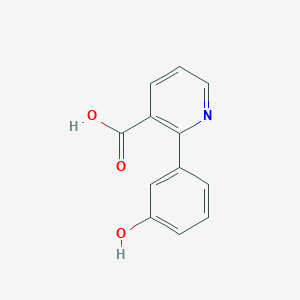

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-13-11/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSKSTYHBWFPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686956 | |

| Record name | 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258626-75-3 | |

| Record name | 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the cocrystallization of pyridine carboxylic acid with squaric acid, resulting in the formation of pyridinium-3-carboxylic acid hydrogen squarate .

Chemical Reactions Analysis

2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Suzuki–Miyaura coupling reaction is one of the key reactions it undergoes, where it forms carbon–carbon bonds with other organic groups . Common reagents used in these reactions include boron reagents and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand for various metal complexes, including mercury (II) and samarium (III) . In biology and medicine, it has been studied for its potential insulinomimetic activities, where it forms complexes with vanadium (IV) that mimic the action of insulin . Additionally, it is used as a matrix for nucleotides in MALDI mass spectrometry analyses .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as a ligand for metal complexes, it coordinates with metal ions through its hydroxyl and carboxyl groups, forming stable complexes . These complexes can then interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-3-Carboxylic Acid Derivatives

Biological Activity

2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid, also known as a pyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

Chemical Structure

The chemical formula for 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid is . Its structure consists of a pyridine ring substituted with a hydroxyphenyl group and a carboxylic acid group, which are crucial for its biological interactions.

Antioxidant Activity

Research indicates that compounds similar to 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid exhibit significant antioxidant properties. Antioxidants are essential for neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds possess antimicrobial properties against various pathogens. For instance, certain substituted pyridines demonstrated effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The structure-activity relationship (SAR) analysis suggests that modifications to the pyridine ring can enhance antimicrobial potency .

| Pathogen | Activity | IC50 (μM) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 12.5 |

| Streptococcus pneumoniae | Inhibition | 15.0 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid have been evaluated in various cancer cell lines. Preliminary findings indicate that this compound may induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways involved in cell death .

A recent study reported that derivatives of this compound exhibited selective cytotoxicity against A549 human lung cancer cells, suggesting its potential as a lead compound for anticancer drug development.

The mechanisms underlying the biological activities of 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and signaling, contributing to its antimicrobial and anticancer effects.

- Regulation of Gene Expression : By modulating transcription factors and other regulatory proteins, this compound can influence gene expression related to cell survival and apoptosis.

- Interaction with Cell Membranes : The hydrophobic nature of the phenyl ring may facilitate interactions with lipid membranes, affecting membrane integrity and function.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives highlighted their effectiveness against multidrug-resistant strains of bacteria. The results indicated that modifications to the hydroxyl and carboxylic groups significantly impacted antimicrobial activity .

- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of various substituted pyridines in vitro. Results showed that specific substitutions enhanced the anticancer properties against several cancer cell lines, including breast and lung cancers .

Q & A

Q. What are the critical synthetic routes for 2-(3-Hydroxyphenyl)pyridine-3-carboxylic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : A common route involves Suzuki-Miyaura cross-coupling to link pyridine and hydroxyphenyl moieties. Key parameters include:

- Temperature : Optimal range of 80–100°C to balance reaction rate and side-product formation.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Reaction Time : 12–24 hours under inert atmosphere to prevent oxidation of phenolic groups.

Post-synthesis, recrystallization using ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H···N between hydroxyl and pyridine groups). SHELX software refines data, with R-factors <0.05 for high-resolution structures .

- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks: δ 8.7 (pyridine H4), δ 7.4–7.6 (aromatic protons), δ 10.2 (hydroxyl proton, broad) .

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational models predict bioactivity against enzymatic targets like protein tyrosine phosphatases (PTPs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to PTP1B’s active site. The carboxylic acid group forms salt bridges with Arg221, while the hydroxyphenyl moiety engages in π-π stacking with Phe182 .

- Free Energy Calculations (MM/GBSA) : Predict binding affinities (ΔG ~ -8.5 kcal/mol), validated against experimental pKi values .

- Limitation : Solvation effects may require explicit solvent models for accuracy .

Q. What strategies resolve contradictions in reported binding affinities from different assay conditions?

- Methodological Answer :

- Standardization : Use fixed ATP concentrations (1 mM) and pH 7.4 buffers to minimize variability .

- Control Experiments : Include reference inhibitors (e.g., sodium orthovanadate for PTPs) to calibrate assay conditions .

- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to reduce noise .

Q. How does structural modification of the hydroxyphenyl group influence the compound’s pharmacokinetics?

- Methodological Answer :

- Prodrug Design : Esterification of the carboxylic acid (e.g., methyl ester) improves membrane permeability (logP increases from 1.2 to 2.8) .

- Salt Formation : Lysine salts enhance aqueous solubility (>50 mg/mL vs. <5 mg/mL for free acid) for in vivo studies .

- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ >60 minutes, indicating resistance to CYP450 oxidation .

Contradictions and Validation

- Stereochemical Outcomes : Conflicting reports on regioselectivity in Suzuki coupling may arise from solvent polarity (DMF vs. THF). Validate via LC-MS/MS to trace byproducts .

- Bioactivity Variability : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) could stem from assay pH affecting ionization. Use isothermal titration calorimetry (ITC) to measure binding under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.